1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Description
The compound 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide features a 4-fluorophenyl group attached to a methanesulfonamide backbone, further linked to an indoline ring substituted with a furan-2-carbonyl moiety. This structure combines sulfonamide functionality (known for enzyme inhibition) with aromatic and heterocyclic groups that modulate solubility, binding affinity, and pharmacokinetics.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-16-6-3-14(4-7-16)13-28(25,26)22-17-8-5-15-9-10-23(18(15)12-17)20(24)19-2-1-11-27-19/h1-8,11-12,22H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYMMBYTHBBMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting with a suitable indole precursor, the indole core can be synthesized through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carbonyl chloride in the presence of a base.
Attachment of the 4-Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a 4-fluorophenyl boronic acid and the indole derivative.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Alcohol derivatives of the furan-2-carbonyl group.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and furan moieties can facilitate binding to biological targets, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues with Furan and Fluorophenyl Moieties
Example Compound : N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-furan-2-carboxamide (para-fluoro furanyl fentanyl)
- Structural Similarities : Both compounds share a 4-fluorophenyl group and a furan-derived substituent.
- Key Differences: The target compound has an indoline-methanesulfonamide core, whereas para-fluoro furanyl fentanyl is a piperidinyl-propanamide derivative.
- Functional Implications :
Sulfonamide-Containing Pesticides
Example Compound: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (tolylfluanid)
- Structural Similarities : Both compounds contain a fluorophenyl group and methanesulfonamide backbone.
- Key Differences: Tolylfluanid includes chloro and dimethylamino sulfonyl groups, enhancing hydrophobicity and antifungal activity. The target compound’s indoline-furan system likely reduces lipophilicity compared to tolylfluanid.
- Functional Implications :
Pyrimidine and Pyridine Derivatives
Example Compound : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structural Similarities : Both compounds feature a 4-fluorophenyl group and methanesulfonamide moiety.
- Key Differences :
- The pyrimidine ring in the analogue replaces the indoline-furan system, altering electronic properties and steric bulk.
- Functional Implications :
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- 4-Fluorophenyl Group : Enhances the compound's lipophilicity and potential receptor interactions.
- Furan-2-carbonyl Moiety : Contributes to the compound's reactivity and biological interactions.
- Indolin-6-yl Framework : Known for its role in various pharmacological activities.
- Methanesulfonamide Group : Imparts potential for enzyme inhibition.
The molecular formula is , with a molecular weight of approximately 325.35 g/mol.
The biological activity of 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The unique structural features allow it to modulate the activity of these targets, potentially leading to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The methanesulfonamide group may inhibit specific enzymes by mimicking substrate or cofactor structures.
- Receptor Modulation : The compound may bind to receptors, influencing downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of indolin compounds can exhibit significant antimicrobial properties. While specific data on 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide is limited, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent investigations into indoline derivatives suggest potential anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide.
Study 1: Anticancer Efficacy
In vitro studies on indoline derivatives indicated that they could reduce the viability of glioma cells by inducing apoptosis and inhibiting key survival pathways. These findings suggest that similar compounds could be explored for their anticancer properties.
Study 2: Enzyme Inhibition
Research on related sulfonamide compounds has shown potent inhibition of specific enzymes involved in inflammatory pathways. This suggests that 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide may also possess anti-inflammatory properties.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
